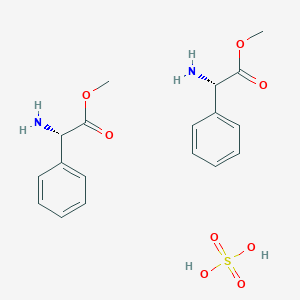
Methyl (S)-2-amino-2-phenylacetate hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-2-phenylacetate hemisulfate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s unique structure, featuring an amino group and a phenyl ring, contributes to its versatility in chemical reactions and its potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-phenylacetate hemisulfate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with methanol in the presence of an acid catalyst. One common method employs trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . The reaction can be represented as follows:
(S)-2-amino-2-phenylacetic acid+methanolTMSClMethyl (S)-2-amino-2-phenylacetate
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of microwave-assisted derivatization has also been explored to enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
Methyl (S)-2-amino-2-phenylacetate hemisulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
科学研究应用
Methyl (S)-2-amino-2-phenylacetate hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of Methyl (S)-2-amino-2-phenylacetate hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Methyl (S)-2-amino-2-phenylacetate hemisulfate can be compared with other similar compounds, such as:
Methyl ®-2-amino-2-phenylacetate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl (S)-2-amino-2-phenylacetate: A similar ester with an ethyl group instead of a methyl group, which may have different reactivity and applications.
Methyl (S)-2-amino-3-phenylpropanoate:
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl ring, which contribute to its versatility in chemical reactions and its potential for various applications.
属性
分子式 |
C18H24N2O8S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-2-phenylacetate;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)/t2*8-;/m00./s1 |
InChI 键 |
WNXGTZVBNOSLKD-QXGOIDDHSA-N |
手性 SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.COC(=O)[C@H](C1=CC=CC=C1)N.OS(=O)(=O)O |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



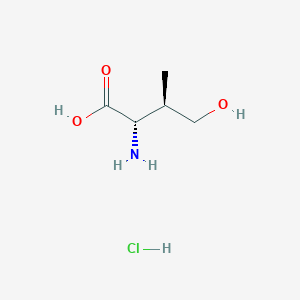
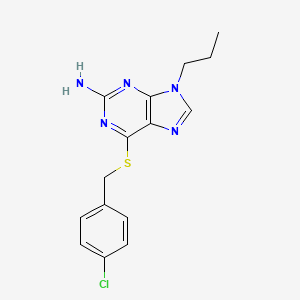
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
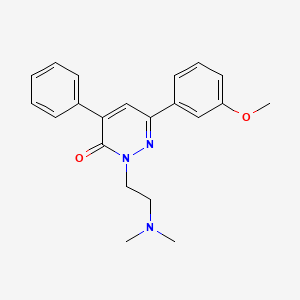
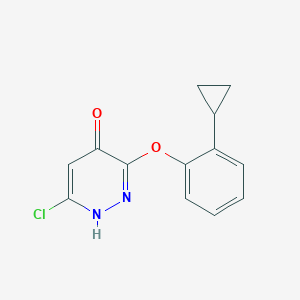
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)


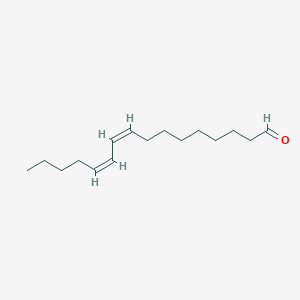
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)

![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

